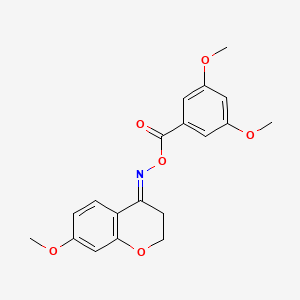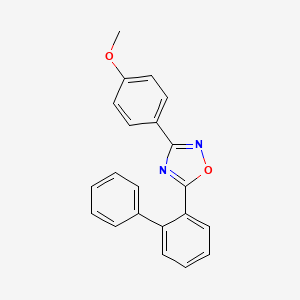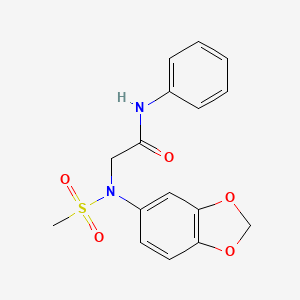
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime, commonly referred to as DMBO, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBO is a derivative of coumarin, a natural compound found in many plants, that has been shown to exhibit a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of DMBO is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. DMBO has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
DMBO has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the induction of cell death. DMBO has also been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMBO in lab experiments is its versatility. DMBO can be used in a variety of assays and experimental systems, and its fluorescent properties make it a useful tool for imaging and detection. However, one limitation of using DMBO is its potential toxicity, which can vary depending on the experimental conditions and the cell or tissue type being studied.
Zukünftige Richtungen
There are many potential future directions for the study of DMBO, including the development of new synthetic methods for producing DMBO derivatives with improved properties, the identification of new protein targets for DMBO, and the exploration of DMBO's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMBO and its effects on cellular and physiological processes.
Synthesemethoden
DMBO can be synthesized using a multi-step reaction process that involves the condensation of 3,5-dimethoxybenzoyl chloride with 7-methoxy-2,3-dihydro-4H-chromen-4-one in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Wissenschaftliche Forschungsanwendungen
DMBO has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases, and as a tool for studying the mechanisms of protein-protein interactions.
Eigenschaften
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-22-13-4-5-16-17(6-7-25-18(16)11-13)20-26-19(21)12-8-14(23-2)10-15(9-12)24-3/h4-5,8-11H,6-7H2,1-3H3/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWEQDIVFYUDA-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=CC(=C3)OC)OC)CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=CC(=C3)OC)OC)/CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3,5-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)

![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
